(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. It’s a pyrazolone derivative with a trifluoromethyl group, a benzothiazole moiety, and an aminoethylidene side chain.
- The IUPAC name is quite a mouthful too: (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.
- It’s a heterocyclic compound with interesting structural features.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 1,3-benzothiazole-2-amine with cyclohexylamine followed by cyclization with trifluoroacetylacetone.
Reaction Conditions: The reaction typically occurs under reflux in a suitable solvent (e.g., ethanol or acetonitrile).
Industrial Production:
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications of the side chain or the benzothiazole ring are common.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It might have bioactive properties, but further research is needed.
Medicine: No specific medical applications are well-established yet.
Industry: Its use in industry remains limited due to its complex structure.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. It likely interacts with specific molecular targets, but more research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrazolone derivatives, benzothiazole-containing compounds, and trifluoromethyl-substituted molecules.
Uniqueness: Its combination of benzothiazole, pyrazolone, and trifluoromethyl groups makes it unique.
Remember, this compound’s complexity presents both challenges and opportunities for scientific exploration
Properties
Molecular Formula |
C19H19F3N4OS |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(N-cyclohexyl-C-methylcarbonimidoyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H19F3N4OS/c1-11(23-12-7-3-2-4-8-12)15-16(19(20,21)22)25-26(17(15)27)18-24-13-9-5-6-10-14(13)28-18/h5-6,9-10,12,25H,2-4,7-8H2,1H3 |
InChI Key |
DTDSLHKBWXUTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.